1,3-Dithiolo[4,5-f]benzothiazole(9CI)
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Overview
Description
1,3-Dithiolo[4,5-f]benzothiazole(9CI) is a heterocyclic compound that features a fused ring system containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiolo[4,5-f]benzothiazole(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of 1,3-Dithiolo[4,5-f]benzothiazole(9CI) may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiolo[4,5-f]benzothiazole(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzothiazole derivatives .
Scientific Research Applications
1,3-Dithiolo[4,5-f]benzothiazole(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of new antibiotics.
Mechanism of Action
The mechanism by which 1,3-Dithiolo[4,5-f]benzothiazole(9CI) exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key bacterial enzymes such as dihydroorotase and DNA gyrase . These interactions disrupt essential bacterial processes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure lacking the dithiolo ring, used in similar applications but with different properties.
Benzothiadiazole: Contains a nitrogen atom in place of one sulfur atom, leading to different electronic properties and reactivity.
Uniqueness
1,3-Dithiolo[4,5-f]benzothiazole(9CI) is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and conductive materials .
Properties
CAS No. |
300860-21-3 |
---|---|
Molecular Formula |
C8H5NS3 |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
[1,3]dithiolo[4,5-f][1,3]benzothiazole |
InChI |
InChI=1S/C8H5NS3/c1-5-6(10-3-9-5)2-8-7(1)11-4-12-8/h1-3H,4H2 |
InChI Key |
MKQSFNKLLVBGCT-UHFFFAOYSA-N |
Canonical SMILES |
C1SC2=C(S1)C=C3C(=C2)N=CS3 |
Origin of Product |
United States |
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